(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a methylidene substituent at the C2 position. The target molecule features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the methylidene site and a 4-methoxybenzenesulfonate ester at the C6 position. Aurones are known for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The sulfonate ester in this derivative may enhance solubility or metabolic stability compared to hydroxyl or acetate analogs .
Propriétés
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8S/c1-27-15-3-6-17(7-4-15)32(25,26)31-16-5-8-18-20(12-16)30-22(23(18)24)11-14-2-9-19-21(10-14)29-13-28-19/h2-12H,13H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRPTYJYUWHDV-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 440.4 g/mol . The structure features a complex arrangement that includes a benzodioxole moiety known for its pharmacological properties.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.4 g/mol |
| Common Name | (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate |
Synthesis
The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, it has shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The following table summarizes the cytotoxicity data:
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), crucial for cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Case Studies
A study conducted on a series of benzodioxole derivatives demonstrated that compounds incorporating both benzodioxole and methoxyphenyl moieties exhibited strong anticancer activity. For instance, compounds with amide structures showed lower IC50 values compared to their counterparts without amide groups, indicating a positive correlation between structural features and cytotoxicity .
In another study, the compound was evaluated for its antioxidant properties using the DPPH assay, showing significant activity comparable to well-known antioxidants like Trolox .
Summary of Biological Activities
The compound exhibits a range of biological activities:
- Anticancer
- Antioxidant
- Anti-inflammatory
- Analgesic
These activities suggest potential therapeutic applications in treating various diseases, particularly cancer.
Comparaison Avec Des Composés Similaires
Structural Comparison
The table below highlights key structural differences between the target compound and related aurones:
Key Observations :
- The methylenedioxyphenyl group in the target compound is less polar than pyridine (5b) or indole (A14) but more lipophilic than bromothiophene (A3) .
- The 4-methoxybenzenesulfonate ester likely improves aqueous solubility compared to acetate (A3) or acetonitrile (A14) groups, which are smaller and less ionizable .
Crystallographic and Computational Analysis
- Structural Studies : Analogous compounds (e.g., A3, A14) are analyzed using SHELX for crystal structure refinement and Mercury for visualizing intermolecular interactions . The target’s methylenedioxyphenyl group may facilitate π-stacking, while the sulfonate could form hydrogen bonds with solvent or protein residues .
- Packing Motifs : Aurones with bulky substituents (e.g., benzofuran carboxylate in ) exhibit distinct crystal packing, which the target compound’s sulfonate group may alter due to its ionic character .
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran core in this compound?
Answer: The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization. For example, NaH in THF is used to deprotonate phenolic hydroxyl groups, enabling coupling with benzodioxole-derived intermediates . Hexafluoropropanol (HFIP) as a solvent facilitates cyclization under mild conditions, as demonstrated in dihydrobenzofuran syntheses . Post-synthetic modifications, such as sulfonate esterification, require careful selection of coupling agents (e.g., 4-methoxybenzenesulfonyl chloride) and bases (e.g., triethylamine) to avoid hydrolysis .
Q. How is the Z-configuration of the methylene group confirmed experimentally?
Answer: Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing Z/E isomers. For instance, in structurally similar compounds, irradiation of the benzodioxole protons reveals spatial proximity to the benzofuran protons in the Z-isomer . X-ray crystallography provides definitive confirmation, as seen in analogous sulfonate derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and sulfonate ester (δ ~7.5–8.0 ppm) protons. Aromatic protons in the benzodioxole and benzofuran rings appear between δ 6.5–7.2 ppm .
- HRMS : Confirm molecular formula (e.g., C23H17ClO7S for a related compound ).
- IR : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfonate S=O vibrations at ~1350–1200 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Contradictions often arise from overlapping signals or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns and assign protons unambiguously . For example, HMBC can confirm long-range correlations between the sulfonate group and the benzofuran core. Cross-validate with HRMS to rule out isobaric interferences .
Q. What reaction conditions optimize sulfonate ester formation while minimizing hydrolysis?
Answer: Key factors:
Q. How does the 4-methoxy group on the benzenesulfonate moiety influence reactivity and stability?
Answer: The electron-donating methoxy group enhances sulfonate ester stability by reducing electrophilicity at the sulfur center. Comparative studies with electron-withdrawing substituents (e.g., 4-chloro in ) show slower hydrolysis rates for 4-methoxy derivatives. Stability can be quantified via HPLC monitoring of degradation products under acidic/basic conditions.
Q. What strategies mitigate byproducts during benzodioxole-methylene coupling?
Answer:
- Protecting Groups : Temporary protection of phenolic -OH groups (e.g., benzyl ethers) prevents unwanted side reactions .
- Catalysis : Palladium-catalyzed Suzuki-Miyaura coupling improves regioselectivity for biaryl formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
